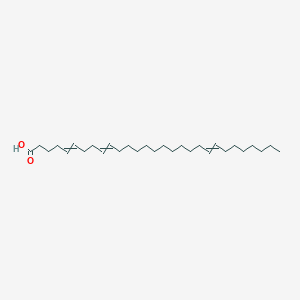![molecular formula C26H30O3 B12611349 3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane CAS No. 648434-84-8](/img/structure/B12611349.png)
3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis{[(3-phénylprop-2-én-1-yl)oxy]méthyl}-7-oxabicyclo[4.1.0]heptane est un composé organique complexe caractérisé par sa structure bicyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3,3-Bis{[(3-phénylprop-2-én-1-yl)oxy]méthyl}-7-oxabicyclo[4.1.0]heptane implique généralement plusieurs étapes. Une méthode courante comprend la réaction du 3-phénylprop-2-én-1-ol avec un époxyde approprié dans des conditions acides ou basiques pour former la structure bicyclique souhaitée. Les conditions de réaction nécessitent souvent un contrôle minutieux de la température et du pH pour assurer la formation du produit correct.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation de réacteurs à grande échelle et de systèmes à flux continu pour optimiser le rendement et la pureté. Le processus comprend généralement des étapes de purification telles que la distillation ou la chromatographie pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
3,3-Bis{[(3-phénylprop-2-én-1-yl)oxy]méthyl}-7-oxabicyclo[4.1.0]heptane subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en autres formes réduites.
Substitution : Il peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme les halogénures ou les amines. Les conditions de réaction varient en fonction de la transformation souhaitée, impliquant souvent des solvants, des températures et des catalyseurs spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
3,3-Bis{[(3-phénylprop-2-én-1-yl)oxy]méthyl}-7-oxabicyclo[4.1.0]heptane a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : La structure unique du composé en fait un sujet d'intérêt dans les études relatives aux interactions enzymatiques et aux voies métaboliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 3,3-Bis{[(3-phénylprop-2-én-1-yl)oxy]méthyl}-7-oxabicyclo[4.1.0]heptane implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure bicyclique du composé lui permet de s'adapter à des sites de liaison spécifiques, influençant les voies biochimiques et les processus cellulaires. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Phénylprop-2-én-1-ol : Un précurseur dans la synthèse du composé cible.
Dérivés de bicyclo[2.2.1]heptane : Composés présentant des structures bicycliques similaires mais des groupes fonctionnels différents.
Unicité
3,3-Bis{[(3-phénylprop-2-én-1-yl)oxy]méthyl}-7-oxabicyclo[4.1.0]heptane est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa structure bicyclique, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
648434-84-8 |
|---|---|
Formule moléculaire |
C26H30O3 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
3,3-bis(3-phenylprop-2-enoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C26H30O3/c1-3-9-22(10-4-1)13-7-17-27-20-26(16-15-24-25(19-26)29-24)21-28-18-8-14-23-11-5-2-6-12-23/h1-14,24-25H,15-21H2 |
Clé InChI |
IDFFWGSMPBLMBT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2C1O2)(COCC=CC3=CC=CC=C3)COCC=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


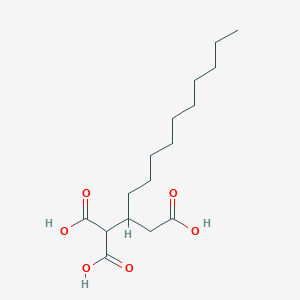
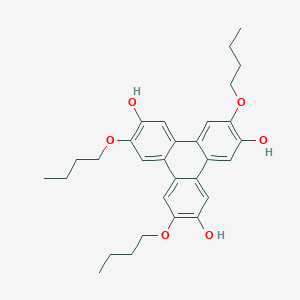
![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)
![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)
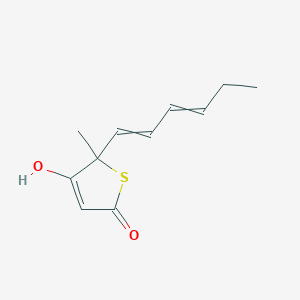
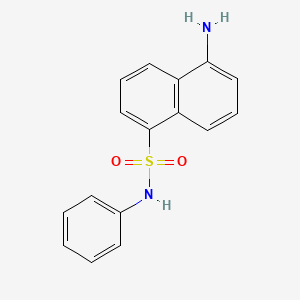

![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)

![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

